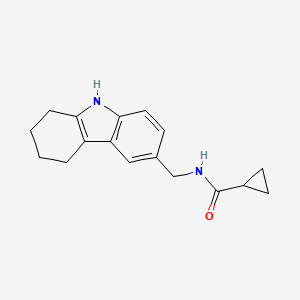

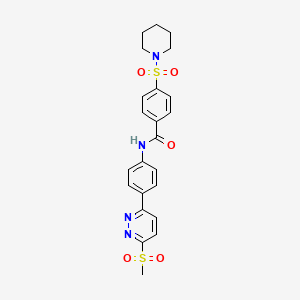

![molecular formula C23H19BrClNO2 B2695106 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide CAS No. 477889-47-7](/img/structure/B2695106.png)

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Environmental Impact and Degradation Products

A study by (Manasfi et al., 2015) explored the degradation products of oxybenzone, a compound similar in structure to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide, in chlorinated seawater swimming pools. The research focused on understanding the formation of potentially toxic brominated disinfection byproducts, highlighting the environmental impact of such chemicals.

2. Applications in Cancer Treatment

Research conducted by (Pişkin et al., 2020) investigated the use of a zinc phthalocyanine compound, structurally related to this compound, as a photosensitizer in photodynamic therapy for cancer treatment. This study highlights the potential medical applications of such compounds in treating various types of cancer.

3. Reactivity with Bromine

The study by (Heeb et al., 2014) examined the reactivity of bromine with various compounds, including those structurally similar to this compound. This research is significant in understanding the chemical behavior of bromine in different environmental contexts.

4. Synthesis of Polycyclic Aromatic Hydrocarbons

A study by (Iwasaki et al., 2015) involved the use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons, demonstrating the versatility of bromobenzyl compounds in synthetic organic chemistry. This research provides insight into the synthesis methods of complex organic compounds.

5. Preparation of Dendritic Macromolecules

(Hawker & Fréchet, 1990) described a novel approach to create dendritic macromolecules using benzylic bromide. Their research shows the application of such compounds in the development of complex polymer structures.

6. Applications in Flame Retardants

Research by (Wang & Shieh, 1998) showcased the use of bromine-containing compounds in enhancing flame retardance in epoxy resins, highlighting an important application in materials science.

Mecanismo De Acción

Direcciones Futuras

Given the limited information available about “(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This could pave the way for potential applications of this compound .

Propiedades

IUPAC Name |

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrClNO2/c24-20-8-1-19(2-9-20)16-28-22-12-5-17(6-13-22)7-14-23(27)26-15-18-3-10-21(25)11-4-18/h1-14H,15-16H2,(H,26,27)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYBXGOCYZSWFL-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2695026.png)

![4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2695031.png)

![2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2695032.png)

![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2695033.png)

![2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one](/img/structure/B2695034.png)

![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)

![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)